molecular formula MoO2 B097365 Molybdenum dioxide CAS No. 18868-43-4

Molybdenum dioxide

Cat. No. B097365
CAS RN: 18868-43-4
M. Wt: 127.9 g/mol
InChI Key: QXYJCZRRLLQGCR-UHFFFAOYSA-N
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Patent
US04005147

Procedure details

50 Parts of 3,3-dimethyl-acrolein and 100 parts of acetone are heated with 12 parts of a catalyst (which has been prepared by calcining a mixture of equimolar amounts of magnesium oxide, molybdenum dioxide and zinc oxide) for 3 hours at 180° C and a pressure of 30 atmospheres and the product is subjected to fractional distillation. 27 Parts of 2-methyl-2,4-heptadien-6-one is obtained which is equivalent to a yield of 43% of theory at a conversion of 86% based on 3,3-dimethyl-acrolein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=O.[O-2].[Mg+2].[CH3:9][C:10]([CH3:12])=[O:11]>[Mo](=O)=O.[O-2].[Zn+2]>[CH3:1][C:2](=[CH:3][CH:4]=[CH:9][C:10](=[O:11])[CH3:12])[CH3:6] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mo](=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been prepared
DISTILLATION
Type
DISTILLATION
Details
a pressure of 30 atmospheres and the product is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CC=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04005147

Procedure details

50 Parts of 3,3-dimethyl-acrolein and 100 parts of acetone are heated with 12 parts of a catalyst (which has been prepared by calcining a mixture of equimolar amounts of magnesium oxide, molybdenum dioxide and zinc oxide) for 3 hours at 180° C and a pressure of 30 atmospheres and the product is subjected to fractional distillation. 27 Parts of 2-methyl-2,4-heptadien-6-one is obtained which is equivalent to a yield of 43% of theory at a conversion of 86% based on 3,3-dimethyl-acrolein.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=O.[O-2].[Mg+2].[CH3:9][C:10]([CH3:12])=[O:11]>[Mo](=O)=O.[O-2].[Zn+2]>[CH3:1][C:2](=[CH:3][CH:4]=[CH:9][C:10](=[O:11])[CH3:12])[CH3:6] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mo](=O)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Zn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been prepared
DISTILLATION
Type
DISTILLATION
Details
a pressure of 30 atmospheres and the product is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC(C)=CC=CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.